7H-Thiazolo[4,5-g]indazole is a heterocyclic compound that belongs to the family of thiazoloindazoles. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and drug discovery. Its unique structure combines both thiazole and indazole moieties, which contribute to its potential therapeutic applications.
The compound can be synthesized through various chemical reactions, primarily involving cyclocondensation processes that integrate thiazole and indazole frameworks. The synthesis methods often leverage starting materials such as nitroindazoles and thiazolidinones, which undergo transformations to yield the desired thiazolo[4,5-g]indazole structure.
7H-Thiazolo[4,5-g]indazole is classified as a nitrogen-containing heterocyclic compound. It is part of a larger class of compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
The synthesis of 7H-Thiazolo[4,5-g]indazole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yields. For instance, reactions conducted at elevated temperatures (e.g., 150–170 °C) have been shown to enhance product yields significantly .
7H-Thiazolo[4,5-g]indazole has a complex molecular structure characterized by:
The molecular formula for 7H-Thiazolo[4,5-g]indazole is . Its molecular weight is approximately 194.22 g/mol. The compound's structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy.
7H-Thiazolo[4,5-g]indazole participates in various chemical reactions due to its reactive functional groups:
Specific reaction conditions such as solvent choice (e.g., DMF or THF) and temperature are crucial for achieving high yields and selectivity in synthesizing derivatives of 7H-Thiazolo[4,5-g]indazole .
The mechanism of action for compounds derived from 7H-Thiazolo[4,5-g]indazole often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that modifications on the thiazoloindazole scaffold can significantly enhance biological activity and selectivity against specific targets, highlighting the importance of structure-activity relationships in drug design .
Physical characterization techniques such as melting point determination and infrared spectroscopy can provide insights into purity and structural integrity.
7H-Thiazolo[4,5-g]indazole and its derivatives have significant applications in medicinal chemistry:
7H-Thiazolo[4,5-g]indazole represents a bicyclic heteroaromatic system formed by fusion of thiazole and indazole rings. The prefix "[4,5-g]" specifies the ring fusion pattern: bonds 4-5 of the thiazole unit connect to the g-bond (positions 6-7) of the indazole moiety [3]. This compound exhibits tautomeric versatility, existing in both 7H (indazole protonation) and 9H (thiazole protonation) forms, with the 7H tautomer predominating in solid state [3] [8]. Its molecular formula (C₈H₅N₃S) corresponds to a molecular weight of 175.21 g/mol and a calculated density of 1.7 g/cm³ [3]. Key structural parameters include:
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
Systematic Name | 7H-[1,3]Thiazolo[4,5-g]indazole | [3] |
CAS Registry | 19566-08-6 | [3] [7] |
Molecular Formula | C₈H₅N₃S | [3] [5] |
SMILES | C1N=C2C=CC3=CN=NC3=C2S1 | [3] |
InChIKey | QPZDWDHOUFJUIN-UHFFFAOYSA-N | [3] |
Calculated Boiling Point | 390.6 ± 42.0°C | [3] |
The synthesis of thiazoloindazoles originated from strategic adaptations of classical heterocyclic coupling methods. Early routes employed Hugershoff reactions, involving oxidative cyclization of thioureides using bromine in acetic acid [4]. These methods faced limitations including harsh conditions, regioselectivity issues, and moderate yields (typically 50-70%). A breakthrough came with thiocyanogen-mediated cyclization, where 5/6-nitroindazoles were treated with in-situ-generated thiocyanogen (from thiocyanates and bromine), yielding 2-aminothiazolo[5,4-e]- and [4,5-g]indazoles with improved regiocontrol [4].
Contemporary synthesis leverages one-pot oxidative annulation strategies. As demonstrated by recent work, 5-nitroindazoles undergo reduction to aminoindazoles followed by reaction with potassium thiocyanate in glacial acetic acid under bromine oxidation, achieving exceptional yields (86-94%) [2]. This method permits installation of a primary amino group at C-2 – a valuable handle for further derivatization unavailable through historical routes [2]. Halogenation at C-3 has also been explored, though bromine substituents demonstrate unexpected lability during cyclization [2].
Thiazoloindazoles belong to the privileged scaffold category of nitrogen-dense bicyclic heterocycles, which demonstrate exceptional versatility in targeting neurological and oncological pathways. Their significance stems from:
Specific pharmacological applications include:
Table 2: Bioactivity Landscape of Thiazoloindazole Derivatives
Biological Target | Derivative | Key Structural Features | Potency |
---|---|---|---|
Acetylcholinesterase | Tl45b | Bis(trifluoromethyl)phenyl-triazolyl | IC₅₀ = 0.071 ± 0.014 μM |
Human carcinoma A549 cells | 14c | 2-Alkylthiothiazolo[4,5-g]indazole | GI₅₀ = 72.1 μM (25 μM) |
Cyclin-dependent kinase 2 | DB06844 | Benzenesulfonamide-pyridyl conjugation | Kd < 100 nM |
The structure-activity relationship (SAR) studies reveal that potency correlates strongly with C-2 substituents. Derivatives bearing flexible triazolyl groups (e.g., Tl45b) outperform those with rigid carbazolyl moieties (Tl58a-c) in AChE inhibition, attributed to enhanced accommodation within the enzyme's catalytic gorge [2]. Similarly, anticancer activity is maximized when C-2 features alkylthio groups rather than alkylamino functionalities [4]. These insights guide rational design of next-generation thiazoloindazole therapeutics targeting neurodegenerative and neoplastic disorders.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: